molecular formula C23H23NO5 B2380826 (3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid CAS No. 2138311-30-3

(3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid

Cat. No.: B2380826
CAS No.: 2138311-30-3
M. Wt: 393.439
InChI Key: ULEQYUVKLCOACO-CMJOXMDJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid is a useful research compound. Its molecular formula is C23H23NO5 and its molecular weight is 393.439. The purity is usually 95%.
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Biological Activity

(3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties based on available research findings.

  • Molecular Formula : C24H25NO4
  • Molecular Weight : 391.5 g/mol
  • CAS Number : 2307710-26-3

Biological Activity

The biological activity of this compound has been investigated in various studies focusing on its pharmacological effects. Below are some key findings:

Anticancer Activity

Research indicates that derivatives of pyrrole compounds exhibit anticancer properties. The hexahydropyrano[3,4-c]pyrrole structure is believed to enhance interaction with biological targets involved in cancer pathways. For instance:

  • A study demonstrated that similar pyrrole derivatives could inhibit tumor cell proliferation by inducing apoptosis in cancer cells through mitochondrial pathways .

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various bacterial strains. The presence of the fluorenylmethoxycarbonyl (Fmoc) group is thought to enhance membrane permeability, allowing for better interaction with microbial cells. In vitro tests revealed:

  • Effective inhibition of growth against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications on the pyrrole ring and the Fmoc group can significantly influence its biological activity. The following table summarizes potential modifications and their effects:

Modification TypeEffect on Activity
Substitution on PyrroleIncreased anticancer potency
Alteration of FmocEnhanced antimicrobial efficacy
Ring Closure VariantsChanges in bioavailability and solubility

Case Studies

  • Case Study 1: Anticancer Efficacy
    • In a study involving human cancer cell lines, derivatives of the compound showed a dose-dependent decrease in cell viability. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
  • Case Study 2: Antimicrobial Testing
    • A series of tests against various pathogens indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests potential for development as an alternative antimicrobial agent .

Properties

IUPAC Name

(3aS,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c25-21(26)23-13-24(11-15(23)9-10-28-14-23)22(27)29-12-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,25,26)/t15-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULEQYUVKLCOACO-CMJOXMDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2(C1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@]2([C@H]1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.